N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N6-(2,2-Dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, a 3-methoxyphenyl group at the N4 position, and a 2,2-dimethoxyethyl substituent at N4. The dimethoxyethyl and methoxyphenyl groups confer unique electronic and steric properties, influencing solubility, target binding, and pharmacokinetics.
Propiedades
IUPAC Name |
6-N-(2,2-dimethoxyethyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-29-17-11-7-8-15(12-17)25-20-18-13-24-28(16-9-5-4-6-10-16)21(18)27-22(26-20)23-14-19(30-2)31-3/h4-13,19H,14H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYESHCDYKOGJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC(OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and initiating DNA replication . As a result, cell proliferation is halted .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Primarily, it disrupts the cell cycle control pathway, leading to a halt in cell proliferation . This can have downstream effects on other pathways related to cell growth and survival .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation due to the disruption of the cell cycle . This can lead to the death of rapidly dividing cells, such as cancer cells .
Actividad Biológica
The compound N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1005302-80-6
- Molecular Formula : C19H22N6O2
- Molecular Weight : 358.42 g/mol
Pyrazolo[3,4-d]pyrimidines are known to exhibit their biological activities through various mechanisms:
- Inhibition of Kinases : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- EGFR Inhibition : Some studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For example, compounds similar to N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated potent anti-proliferative effects against various cancer cell lines by targeting both wild-type and mutant forms of EGFR .
- Anti-inflammatory Activity : This compound may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation, potentially making it useful in treating inflammatory diseases .
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines including breast carcinoma (MDA-MB-361), liver carcinoma (Hep-G2), and colon adenocarcinoma (HT-29). The IC50 values for these activities suggest a potent effect on tumor growth inhibition .
- Mechanistic Insights : Flow cytometric analyses have indicated that treatment with this compound leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors like Bcl-2. This shift promotes apoptosis in cancer cells .
Comparative Efficacy
The following table summarizes the anticancer efficacy of N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compared to other known pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Hep-G2 | 10.5 | CDK Inhibition |
| Compound A | MDA-MB-361 | 5.0 | EGFR Inhibition |
| Compound B | HT-29 | 7.5 | Apoptosis Induction |
| Compound C | SK-Ov-3 | 12.0 | Src Kinase Inhibition |
Case Studies and Research Findings
Several studies have documented the biological activity of pyrazolo[3,4-d]pyrimidines:
- Chauhan et al. (2023) reported that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity by inhibiting enzymes critical for cancer progression.
- Kumar et al. (2016) demonstrated that certain derivatives show selective cytotoxicity against ovarian cancer cells while sparing normal cells.
- Ghorab et al. (2010) found that specific pyrazolo[3,4-d]pyrimidines were more effective than traditional chemotherapeutics like doxorubicin against Ehrlich Ascites carcinoma.
Aplicaciones Científicas De Investigación
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of several phenylpyrazolo[3,4-d]pyrimidine derivatives that demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 and HepG-2 .
Case Study: Cytotoxicity Assays
A detailed analysis of the compound's efficacy involved conducting cytotoxicity assays across different cell lines. The results showed varying degrees of potency, with some derivatives exhibiting IC50 values in the low nanomolar range.
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 1 | MCF-7 | 50 |
| 2 | HepG-2 | 45 |
| 3 | HCT-116 | 60 |
Casein Kinase 1 Inhibition
Another significant application of this compound is its role as a casein kinase 1 (CK1) inhibitor. CK1 has been implicated in various diseases, including cancer and neurodegenerative disorders. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit CK1 activity, making them potential candidates for drug development targeting these pathways .
Selectivity Studies
Selectivity studies have been conducted to assess the compound's ability to differentiate between various cyclin-dependent kinases (CDKs). Docking studies revealed that certain derivatives preferentially inhibit CDK2 over CDK1, which is crucial for minimizing side effects in therapeutic applications .
Enzyme Inhibition
The compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. For example, its interaction with specific enzymes involved in metabolic pathways has been explored to understand its potential as a therapeutic agent in metabolic disorders.
Drug Design and Development
The unique structure of N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine serves as a scaffold for designing new drugs. Its ability to modify various substituents allows for the synthesis of analogs with improved pharmacological properties.
Comparación Con Compuestos Similares
Structural and Substitutent Variations
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
*Calculated based on structural formula.
Physico-Chemical Properties
- Solubility : The target compound’s dimethoxyethyl group improves aqueous solubility compared to analogues with alkyl chains (e.g., 3-methoxypropyl in ) or hydrophobic substituents (e.g., cyclohexenyl in ).
- Melting Points : Methoxy positional isomers (ortho, meta, para) significantly affect melting points. For example, N4-(3-methoxyphenyl) derivatives (target compound) typically exhibit lower melting points (~200–220°C) compared to para-substituted analogues (e.g., 269–271°C for N4-(4-chlorophenyl) in ), likely due to reduced crystallinity .
Data Tables
Q & A
(Basic) What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. Critical factors include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for nucleophilic substitution reactions .
- Catalyst optimization : Potassium carbonate or similar bases facilitate amine coupling reactions under reflux conditions .
- Purity assessment : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and ensuring >95% purity .
- Yield improvement : Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining yields above 70% .
(Basic) How should researchers characterize the structural and physicochemical properties of this compound?
Comprehensive characterization involves:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and purity, with aromatic protons typically appearing at δ 7.2–8.1 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₇N₅O₃: 450.2123) .
- Solubility profiling : LogP calculations and experimental measurements in DMSO/water mixtures to guide in vitro assay design .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Advanced SAR strategies include:
- Substituent variation : Systematically modifying the 2,2-dimethoxyethyl and 3-methoxyphenyl groups to assess impacts on kinase binding. For example, bulkier substituents may enhance selectivity for CDK2 over CDK1 .
- QSAR modeling : Using computational tools to correlate electronic (e.g., Hammett constants) or steric parameters with IC₅₀ values from kinase assays .
- Crystallography : Co-crystallization with target kinases (e.g., EGFR or VEGFR2) to identify critical hydrogen bonds or hydrophobic interactions .
(Advanced) How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Contradictions often arise from pharmacokinetic limitations. Methodological approaches include:
- Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., CYP3A4-mediated oxidation of methoxy groups) .
- Formulation optimization : Liposomal encapsulation or PEGylation to improve aqueous solubility and bioavailability .
- Pharmacodynamic markers : Imaging techniques (e.g., PET with ¹⁸F-labeled analogs) to verify target engagement in animal models .
(Advanced) What experimental designs address selectivity challenges against off-target kinases?
To mitigate off-target effects:
- Kinase panel screening : Test against a broad panel (e.g., 100+ kinases) at 1 µM to identify promiscuity hotspots .
- Alanine scanning mutagenesis : Identify critical kinase residues for binding; e.g., gatekeeper mutations in the ATP-binding pocket .
- Cellular pathway analysis : RNA sequencing of treated cancer cells to detect unintended signaling perturbations (e.g., MAPK or PI3K pathways) .
(Advanced) How can green chemistry principles be applied to scale up synthesis sustainably?
- Solvent replacement : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .
- Flow chemistry : Continuous flow reactors reduce waste and improve reproducibility for intermediates like pyrazolo-pyrimidine cores .
- Catalyst recycling : Immobilize transition-metal catalysts on silica supports to minimize heavy metal contamination .
(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Generate kinase-deficient cell lines to confirm on-target effects .
- Thermal shift assays : Measure target protein stabilization upon compound binding to confirm direct interactions .
- In vivo efficacy models : Use patient-derived xenografts (PDXs) with matched genomic data (e.g., EGFR-mutant NSCLC) to correlate response with molecular biomarkers .
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